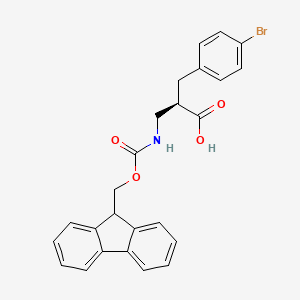

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-bromobenzyl)propanoic acid

描述

This compound is an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative with a stereospecific (R)-configuration and a 4-bromobenzyl substituent. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under basic conditions and ease of removal via piperidine .

Key structural features include:

- Fmoc group: Enhances solubility in organic solvents and prevents undesired side reactions during peptide elongation.

- Amino acid backbone: Provides a carboxylic acid group for coupling reactions.

属性

分子式 |

C25H22BrNO4 |

|---|---|

分子量 |

480.3 g/mol |

IUPAC 名称 |

(2R)-2-[(4-bromophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C25H22BrNO4/c26-18-11-9-16(10-12-18)13-17(24(28)29)14-27-25(30)31-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,17,23H,13-15H2,(H,27,30)(H,28,29)/t17-/m1/s1 |

InChI 键 |

PUJWVDREFCBUIF-QGZVFWFLSA-N |

手性 SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](CC4=CC=C(C=C4)Br)C(=O)O |

规范 SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=CC=C(C=C4)Br)C(=O)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-bromobenzyl)propanoic acid typically involves multiple steps:

Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

Bromobenzyl Introduction: The bromobenzyl group is introduced through a nucleophilic substitution reaction, where the bromobenzyl halide reacts with the protected amino acid.

Final Assembly: The protected amino acid is then coupled with the propanoic acid backbone using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactors: Large-scale batch reactors are used to carry out the reactions under controlled conditions.

Purification: The product is purified using techniques such as crystallization, chromatography, or recrystallization to ensure high purity.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the bromobenzyl moiety.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Products include carboxylic acids or ketones.

Reduction: Alcohols are the primary products.

Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

科学研究应用

Chemistry

Peptide Synthesis: The compound is widely used in solid-phase peptide synthesis (SPPS) due to its Fmoc protecting group.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

Protein Engineering: Used in the synthesis of modified peptides and proteins for research purposes.

Medicine

Drug Development: The compound is explored for its potential in developing new pharmaceuticals.

Industry

Material Science: Utilized in the synthesis of novel materials with specific properties.

作用机制

The compound exerts its effects primarily through its functional groups:

Fmoc Group: Protects the amino group during synthesis, preventing unwanted reactions.

Bromobenzyl Group: Participates in various chemical reactions, allowing for further functionalization.

Propanoic Acid Backbone: Provides the structural framework for the compound.

相似化合物的比较

Electronic and Steric Effects

- Electron-withdrawing groups (Br, Cl, NO₂): Increase the acidity of the carboxylic acid (pKa ~2-3), facilitating deprotonation during coupling reactions in SPPS .

- Steric effects : Bulky substituents (e.g., 4-bromobenzyl) may hinder access to reactive sites, requiring optimized reaction conditions .

常见问题

Q. How do I address discrepancies between theoretical and observed molecular weights in mass spectrometry?

- Methodology :

- Isotopic Pattern Analysis : Check for bromine’s characteristic doublet (1:1 ratio for Br and Br).

- Adduct Identification : Account for Na/K adducts by adding 22/38 Da to the expected [M+H].

- High-Resolution Calibration : Recalibrate the MS using a standard (e.g., sodium trifluoroacetate) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。